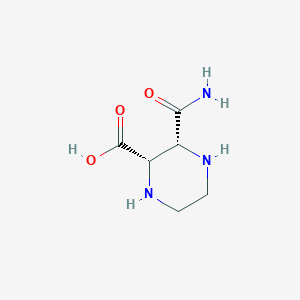![molecular formula C40H82O3 B13797365 1-[Bis(tridecyloxy)methoxy]tridecane CAS No. 59719-97-0](/img/structure/B13797365.png)
1-[Bis(tridecyloxy)methoxy]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) is a chemical compound with the molecular formula C40H82O3 and a molecular weight of 611.08 g/mol . This compound is characterized by its three tridecane chains linked through a central methylidynetris(oxy) group. It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) typically involves the reaction of tridecanol with a suitable methylidynetris(oxy) precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrocarbons or alcohols.
Substitution: The tridecane chains can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tridecanoic acid derivatives, while reduction may produce tridecanol or other hydrocarbons.
Scientific Research Applications
1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) involves its interaction with specific molecular targets and pathways. The central methylidynetris(oxy) group allows the compound to form stable complexes with various substrates, facilitating chemical reactions. The tridecane chains provide hydrophobic properties, making the compound useful in applications requiring non-polar solvents.
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-[methylidynetris(oxy)]tris(dodecane): Similar structure but with dodecane chains instead of tridecane.
1,1’,1’'-[methylidynetris(oxy)]tris(tetradecane): Similar structure but with tetradecane chains instead of tridecane.
Uniqueness
1,1’,1’'-[methylidynetris(oxy)]tris(tridecane) is unique due to its specific chain length and the presence of the central methylidynetris(oxy) group. This combination of features provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
59719-97-0 |
|---|---|
Molecular Formula |
C40H82O3 |
Molecular Weight |
611.1 g/mol |
IUPAC Name |
1-[di(tridecoxy)methoxy]tridecane |
InChI |
InChI=1S/C40H82O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-41-40(42-38-35-32-29-26-23-20-17-14-11-8-5-2)43-39-36-33-30-27-24-21-18-15-12-9-6-3/h40H,4-39H2,1-3H3 |
InChI Key |
JBNCQQVJICVAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)

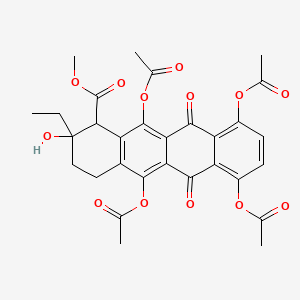
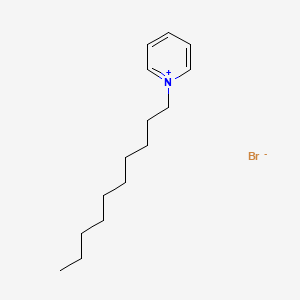
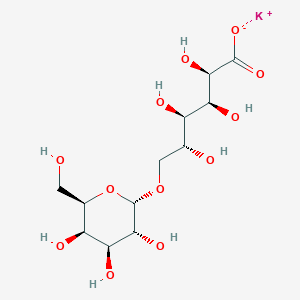

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
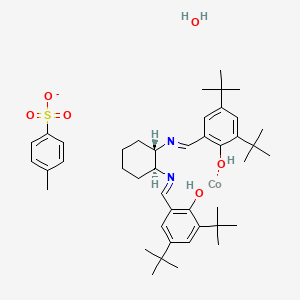

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
